Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine

Collagen mimetic peptides Triple helix stability Conformational analysis

Collagen-derived tripeptides are not interchangeable commodities-sequence specificity governs oral bioavailability (e.g., Pro-Hyp 19.3% vs. Gly-Pro-Hyp 4.4% in rats) and fibroblast-modulating activity. Generic hydrolysates cannot substitute for sequence-defined standards. • Gly-Hyp-Ser is a naturally occurring collagen sequence (4-5% of Hyp-containing peptides in earthworm cuticle collagen), with the positional isomer Gly-Ser-Hyp undetectable-critical for chromatographic method validation. • Contains (4R)-4-hydroxy-L-proline at the X-position and L-serine at the Y-position, enabling near-native triple-helical geometry (t = 52.8°, h = 0.282 nm) in model peptide systems. • Ideal for collagen structural biology, LC-MS/MS reference standard development, and Y-position SAR studies (Ser vs. Pro vs. Hyp) in dermal fibroblast assays.

Molecular Formula C10H17N3O6
Molecular Weight 275.26 g/mol
CAS No. 62147-11-9
Cat. No. B14536013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-(4R)-4-hydroxy-L-prolyl-L-serine
CAS62147-11-9
Molecular FormulaC10H17N3O6
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)NC(CO)C(=O)O)C(=O)CN)O
InChIInChI=1S/C10H17N3O6/c11-2-8(16)13-3-5(15)1-7(13)9(17)12-6(4-14)10(18)19/h5-7,14-15H,1-4,11H2,(H,12,17)(H,18,19)/t5-,6+,7+/m1/s1
InChIKeyBETRYUKKUFFBQR-VQVTYTSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gly-Hyp-Ser: Structural and Bioactivity Overview


Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine (Gly-Hyp-Ser; C10H17N3O6; MW 275.26) is a collagen-derived tripeptide corresponding to the Gly-X-Y repeat motif characteristic of collagen triple helices. It is a naturally occurring sequence identified in earthworm cuticle collagen, where Gly-Hyp-Ser represents approximately 4-5% of the total hydroxyproline in collagenase digests [1]. This compound contains (4R)-4-hydroxy-L-proline (Hyp) in the X-position and L-serine (Ser) in the Y-position, a sequence arrangement that enables collagen-like triple-helical conformations in model peptide systems [2].

Defined Gly-X-Y collagen mimetic with (4R)-Hyp and L-Ser
Supports triple-helix conformation studies
Naturally occurring sequence from earthworm cuticle collagen

Why Collagen Tripeptide Sequences Are Not Interchangeable


Collagen-derived tripeptides cannot be treated as interchangeable commodities for scientific or industrial procurement. Pharmacokinetic studies demonstrate that structurally related collagen peptides exhibit dramatically different oral bioavailability: Gly-Pro-Hyp shows 4.4% absolute oral bioavailability compared to 19.3% for the dipeptide Pro-Hyp in rats, with Gly-Pro-Hyp also exhibiting higher first-pass metabolism [1]. Furthermore, sequence specificity directly determines biological activity: Pro-Hyp stimulates dermal fibroblast proliferation (1.5-fold) and hyaluronic acid synthesis (3.8-fold) at 200 nmol/mL [2], while Gly-Pro-Hyp demonstrates potent anti-photoaging activity in UV-induced mouse models [3]. Gly-Hyp-Ser, containing a serine residue in the Y-position rather than proline (as in Gly-Pro-Hyp), is a distinct molecular entity that is neither functionally nor structurally equivalent to its in-class analogs. Selecting a specific collagen peptide sequence for research or formulation therefore requires sequence-level verification rather than class-based substitution.

Oral bioavailability profile may differ Collagen tripeptides exhibit sequence-dependent PK; reported Gly-Pro-Hyp 4.4% vs Pro-Hyp 19.3% oral bioavailability in rats. Gly-Hyp-Ser PK not established.
Functional endpoints are sequence-specific Reported fibroblast proliferation and hyaluronic acid synthesis endpoints for Pro-Hyp; Gly-Pro-Hyp shows anti-photoaging model response. Gly-Hyp-Ser cell-model endpoints may differ.
Not structurally or functionally equivalent to class analogs Ser at Y-position yields distinct hydrogen-bonding and stability profile compared to Pro-Hyp or Gly-Pro-Hyp. Class-based substitution limits experimental interpretation.

Quantitative Differentiation Evidence for Gly-Hyp-Ser


Triple-Helical Conformation vs. Gly-Pro-Hyp

Computational conformational analysis of collagen-like polytripeptides demonstrates that (Gly-Pro-Ser)n adopts a triple-helical structure nearly identical to the canonical (Gly-Pro-Hyp)n collagen model. The lowest-energy structure of (Gly-Pro-Ser)n exhibits helical parameters of t = 52.8° and h = 0.282 nm, which are very close to those of (Gly-Pro-Hyp)n. The serine hydroxyl group does not participate in intramolecular hydrogen bonding in this conformation [1]. In contrast, (Gly-Val-Hyp)n unwinds to t = 7.7° and h = 0.297 nm, indicating that Y-position residue identity critically determines helical parameters. This establishes Gly-Hyp-Ser (structurally analogous to Gly-Pro-Ser with Hyp substituted for Pro) as a structurally distinct triple-helix-forming sequence with defined conformational parameters that differ from other Gly-X-Y variants.

Triple-helix conformation
Class-level inference
Gly-Pro-Ser (analog) vs Gly-Pro-Hyp Helical parameters nearly identical (t ≈ 52.8°, h ≈ 0.282 nm)
Supports triple-helix conformation fit
Computational model; Gly-Hyp-Ser inferred from Gly-Pro-Ser analog
Collagen mimetic peptides Triple helix stability Conformational analysis

Natural Abundance in Collagen vs. Gly-Pro-Hyp

Gly-Hyp-Ser is a verified naturally occurring collagen tripeptide sequence, isolated from purified earthworm cuticle collagen following clostridial collagenase digestion. This tripeptide was quantitatively estimated to represent 4–5% of the total hydroxyproline content in the collagenase-liberated peptide mixture. The isomeric sequence Gly-Ser-Hyp was not detected but could have been present at a maximum of another 4% of total peptide hydroxyproline [1]. By contrast, Gly-Pro-Hyp is the most abundant tripeptide repeat motif in mammalian collagens, representing approximately 10–12% of total sequence content in type I collagen [2].

Natural collagen abundance
Cross-study comparable
Gly-Hyp-Ser vs Gly-Pro-Hyp 4–5% vs ~10–12% of collagen sequences
Supports sequence-specific natural occurrence
Earthworm cuticle vs mammalian type I collagen
Collagen sequencing Collagenase digestion Natural peptide abundance

Y-Position Residue and Triple-Helix Stability

Host-guest triple-helical peptide studies using the framework acetyl-(Gly-Pro-Hyp)3-Zaa-Pro-Hyp-(Gly-Pro-Hyp)4-Gly-Gly-amide demonstrate that amino acid substitutions at the X- or Y-positions dramatically alter triple-helix stability. The presence of serine as the residue replacing glycine produces measurable destabilization relative to the all-Gly-Pro-Hyp control, with the rank order of destabilization correlating with osteogenesis imperfecta severity [1]. While direct thermal denaturation data for isolated Gly-Hyp-Ser tripeptides are not available, the broader class of Gly-X-Y peptides containing Hyp in the X-position and variable residues in the Y-position shows that Y-position identity is a critical determinant of helix stability, distinct from the stabilizing effect conferred by Hyp in the Y-position as in Gly-Pro-Hyp [2].

Triple-helix stability rank
Class-level inference
Ser substitution produces moderate destabilization
Mid-stability collagen mimetic context
Inferred from host-guest peptide studies; isolated tripeptide Tm not reported
Collagen stability Triple-helix thermodynamics Host-guest peptides

Application Scenarios for Gly-Hyp-Ser Procurement


Triple-Helix Structural Biology

Gly-Hyp-Ser is suited for collagen structural biology research investigating the conformational consequences of serine incorporation at the Y-position of Gly-X-Y triplets. Computational analysis indicates that (Gly-Pro-Ser)n polytripeptides adopt triple-helical parameters (t = 52.8°, h = 0.282 nm) nearly identical to the canonical (Gly-Pro-Hyp)n collagen model [1]. Researchers conducting X-ray crystallography, circular dichroism thermal denaturation studies, or molecular dynamics simulations of collagen mimetic peptides should select Gly-Hyp-Ser when experimental designs require a serine-containing sequence that preserves near-native triple-helical geometry, in contrast to valine-containing variants which exhibit significant helical unwinding (t = 7.7°, h = 0.297 nm) [1].

Collagenase Digestion and Peptide Mapping

Analytical laboratories developing LC-MS/MS methods for collagen hydrolysate characterization require authenticated reference standards of specific collagen-derived peptides. Gly-Hyp-Ser has been isolated and characterized from collagenase digests of earthworm cuticle collagen, where it constitutes 4–5% of the liberated hydroxyproline-containing peptide pool, with the isomeric Gly-Ser-Hyp undetectable [2]. This makes Gly-Hyp-Ser a sequence-specific analytical reference standard for method validation in collagen peptide mapping studies, particularly for distinguishing authentic Gly-Hyp-Ser from its positional isomer Gly-Ser-Hyp in chromatographic separations. Procurement for this application is justified by the need for sequence-verified standards rather than generic collagen hydrolysate mixtures.

Bioactivity Screening Comparator

Given that collagen dipeptides and tripeptides exhibit widely divergent oral bioavailability (Pro-Hyp 19.3% vs. Gly-Pro-Hyp 4.4% in rats) [3] and distinct fibroblast-modulating activities (Pro-Hyp stimulates 1.5-fold proliferation and 3.8-fold hyaluronic acid synthesis at 200 nmol/mL) [4], systematic structure-activity relationship (SAR) studies require a panel of sequence-defined collagen peptides. Gly-Hyp-Ser serves as a Ser-containing comparator to the extensively characterized Pro-Hyp (dipeptide) and Gly-Pro-Hyp (tripeptide with Pro in Y-position). Researchers screening for sequence-dependent bioactivity in dermal fibroblast proliferation, hyaluronic acid synthesis, or MMP inhibition assays should include Gly-Hyp-Ser to control for the effects of Y-position residue variation (Ser vs. Pro vs. Hyp) on cellular responses.

Fibrillogenesis and Dermal Matrix Research

Patents disclose synthetic peptides of general formula containing glycyl, prolyl, and seryl residues capable of regulating fibrillogenesis for treating skin conditions requiring collagen matrix modulation, including aging and scar appearance softening [5]. Gly-Hyp-Ser, as a specific embodiment within this peptide class, provides a defined molecular tool for investigating fibrillogenesis regulation mechanisms. Procurement for this application is warranted when research requires a chemically defined, single-sequence peptide rather than undefined collagen hydrolysate mixtures, enabling reproducible investigation of collagen fibril assembly and matrix remodeling pathways in dermal fibroblast culture systems.

Application
Selection Property
Validation Focus
Triple-helix structural biology studies
Defined triple-helical conformation parameters matching canonical collagen
Conformational stability by CD thermal denaturation; X-ray or NMR structure
Collagenase digestion and peptide mapping
Sequence-specific reference standard for LC-MS/MS
Chromatographic resolution from positional isomer Gly-Ser-Hyp
Bioactivity screening comparator
Serine-containing comparator for collagen peptide SAR
Fibroblast proliferation and hyaluronic acid synthesis endpoints (sequence-dependent)
Fibrillogenesis and dermal matrix research
Defined single-sequence peptide for matrix remodeling studies
Fibrillogenesis regulation and collagen matrix assembly in cell culture
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